molecular formula C21H13NO5 B13847780 2-(Hydroxyphenyl)-4H-1,3-benzoxazin-4-one

2-(Hydroxyphenyl)-4H-1,3-benzoxazin-4-one

Cat. No.: B13847780
M. Wt: 359.3 g/mol
InChI Key: DBPWUBLFMOTPPW-UHFFFAOYSA-N
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Description

2-(Hydroxyphenyl)-4H-1,3-benzoxazin-4-one is an organic compound that belongs to the benzoxazine family This compound is known for its unique structural features, which include a benzoxazine ring fused with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyphenyl)-4H-1,3-benzoxazin-4-one typically involves the cyclization of 2-aminophenol with salicylaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyphenyl)-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxybenzoxazine derivatives, and various substituted benzoxazines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(Hydroxyphenyl)-4H-1,3-benzoxazin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxyphenyl)benzothiazole
  • 2-(Hydroxyphenyl)benzoxazole
  • 2-(Hydroxyphenyl)benzofuran

Uniqueness

2-(Hydroxyphenyl)-4H-1,3-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a broader range of applications .

Properties

Molecular Formula

C21H13NO5

Molecular Weight

359.3 g/mol

IUPAC Name

[2-(4-oxo-1,3-benzoxazin-2-yl)phenyl] 2-hydroxybenzoate

InChI

InChI=1S/C21H13NO5/c23-16-10-4-1-7-13(16)21(25)27-18-12-6-3-9-15(18)20-22-19(24)14-8-2-5-11-17(14)26-20/h1-12,23H

InChI Key

DBPWUBLFMOTPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(O2)C3=CC=CC=C3OC(=O)C4=CC=CC=C4O

Origin of Product

United States

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